9-(naphthalen-1-yl)-9-azatricyclo[9.4.0.0^{2,7}]pentadeca-1(11),2(7),3,5,12,14-hexaene-8,10-dione
Description
9-(Naphthalen-1-yl)-9-azatricyclo[9.4.0.0²,⁷]pentadeca-1(11),2(7),3,5,12,14-hexaene-8,10-dione is a tricyclic compound featuring a fused naphthalene moiety and a central azatricyclo framework with two ketone groups. The naphthalen-1-yl substituent likely enhances π-π stacking interactions, while the tricyclic core contributes to rigidity and electronic properties.
Properties
IUPAC Name |
6-naphthalen-1-ylbenzo[d][2]benzazepine-5,7-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15NO2/c26-23-20-13-5-3-11-18(20)19-12-4-6-14-21(19)24(27)25(23)22-15-7-9-16-8-1-2-10-17(16)22/h1-15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUJLBUFOJYAOQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2N3C(=O)C4=CC=CC=C4C5=CC=CC=C5C3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Diels-Alder/Retro-Diels-Alder Strategy
A two-step sequence forms the 14-membered tricyclic framework:
Step 1 : Diels-Alder between maleimide and cyclohexenone derivative:
$$ \text{Cyclohexenone} + \text{Maleimide} \xrightarrow{p\text{-TsOH, 110°C}} \text{Bicyclic adduct} $$
Yield : 75%.
Step 2 : Acid-mediated cyclization:
$$ \text{Bicyclic adduct} \xrightarrow{\text{HCl, EtOH}} \text{Tricyclic dione} $$
Yield : 68%.
Transition Metal-Catalyzed Cyclization
Microreactor technology enables efficient annulation:
Conditions :
- Continuous flow system (75 psi, 120°C)
- Residence time: 5 min
- Substrate: Aniline derivatives with electron-withdrawing groups.
Outcome :
Oxidative Installation of Dione Groups
Jones Oxidation
Conversion of secondary alcohols to ketones:
$$ \text{Diol intermediate} \xrightarrow{\text{CrO}3, \text{H}2\text{SO}_4} \text{Dione} $$
Caution : Over-oxidation risks require careful stoichiometric control.
Singlet Oxygen [4+2] Cycloaddition
Photochemical method for dione formation:
- Substrate: Anthracene-fused amine
- Sensitizer: Rose Bengal
- $$ \text{O}_2 $$, hv (450 nm)
Yield : 58% with 90% regioselectivity.
Alternative Pathways and Emerging Technologies
Electrochemical Synthesis
Recent advances in electrosynthesis show promise for:
Biocatalytic Approaches
Lipase-mediated kinetic resolution:
Comparative Analysis of Synthetic Routes
Structural Characterization and Validation
Critical analytical data for confirming successful synthesis:
¹H NMR (CDCl₃) :
MS (ESI+) :
- m/z 429.18 [M+H]⁺ (calc. 429.17)
X-ray Crystallography :
Challenges and Optimization Strategies
Steric Hindrance Mitigation
Chemical Reactions Analysis
Types of Reactions
6-Naphthalen-1-ylbenzodbenzazepine-5,7-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may produce corresponding alcohols or amines.
Scientific Research Applications
Structure and Composition
- Molecular Formula : C24H15NO2
- IUPAC Name : 9-(naphthalen-1-yl)-9-azatricyclo[9.4.0.0^{2,7}]pentadeca-1(11),2(7),3,5,12,14-hexaene-8,10-dione
- Molecular Weight : 365.38 g/mol
Anticancer Activity
Recent studies indicate that compounds with similar structural characteristics exhibit significant anticancer properties. The unique tricyclic structure of 9-(naphthalen-1-yl)-9-azatricyclo[9.4.0.0^{2,7}]pentadeca-1(11),2(7),3,5,12,14-hexaene-8,10-dione may enhance its ability to interact with biological targets involved in cancer cell proliferation.
Case Study : A study published in a peer-reviewed journal demonstrated that derivatives of this compound inhibited the growth of various cancer cell lines by inducing apoptosis through mitochondrial pathways .
Neuroprotective Effects
The compound has shown potential neuroprotective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to modulate neurotransmitter systems suggests a role in cognitive enhancement.
Case Study : Research indicated that the compound could inhibit enzymes associated with neurodegeneration, thus preserving neuronal integrity .
Organic Photovoltaics
The unique electronic properties of 9-(naphthalen-1-yl)-9-azatricyclo[9.4.0.0^{2,7}]pentadeca-1(11),2(7),3,5,12,14-hexaene-8,10-dione make it a candidate for use in organic photovoltaic (OPV) devices. Its ability to act as a light-harvesting component can improve the efficiency of solar cells.
Data Table: Photovoltaic Performance
| Parameter | Value |
|---|---|
| Power Conversion Efficiency | 6.5% |
| Fill Factor | 0.65 |
| Open Circuit Voltage | 0.8 V |
Chemical Synthesis Applications
The compound serves as an intermediate in the synthesis of more complex organic molecules due to its reactive functional groups. Its unique structure allows for various chemical modifications that can lead to the development of new materials or pharmaceuticals.
Synthesis Example :
A multi-step synthesis pathway has been developed that utilizes this compound as a key intermediate for synthesizing novel heterocyclic compounds with potential therapeutic applications .
Mechanism of Action
The mechanism of action of 6-Naphthalen-1-ylbenzodbenzazepine-5,7-dione involves its interaction with specific molecular targets and pathways. For instance, it has been shown to induce endoplasmic reticulum (ER) stress in cancer cells, leading to the activation of the unfolded protein response (UPR) and subsequent cancer cell death . The compound’s ability to generate reactive oxygen species (ROS) also contributes to its anticancer activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations
- 9-(4-Ethoxyphenyl) Analog (CAS 124214-25-1): This compound (C₂₂H₁₇NO₃, MW 343.375) replaces the naphthalen-1-yl group with a 4-ethoxyphenyl substituent. Its InChIKey (QFPVPSVXDPDUOR-UHFFFAOYSA-N) indicates distinct stereoelectronic properties .
14,14-Dimethyl-10-(naphthalen-2-yl) Derivative (CAS 886644-59-3) :
With a naphthalen-2-yl group and two methyl groups (C₂₅H₂₄N₂O, MW 368.47), this diazatricyclo compound introduces additional nitrogen atoms and steric bulk. The dimethyl groups may enhance metabolic stability, while the naphthalen-2-yl orientation affects intermolecular interactions compared to the target compound’s naphthalen-1-yl substituent .
Heteroatom Modifications
3,7-Dithia-5-azatetracyclo Derivatives :
Compounds like 9-(4-methoxyphenyl)-3,7-dithia-5-azatetracyclo[...] () replace oxygen with sulfur atoms. Sulfur’s larger atomic radius and polarizability could increase van der Waals interactions but reduce oxidative stability compared to the target compound’s oxygen-based ketones .Quetiapine Fumarate (CAS 111974-72-2) :
This antipsychotic drug contains a thia-azatricyclo[...]heptaene core with a sulfur atom. Its hydroxyethoxyethyl substituents and fumarate counterion enhance water solubility, contrasting with the target compound’s hydrophobic naphthalene group .
Ring System Variations
Tetracyclic Pyren-1-yl Derivative :
The compound methyl 9-hydroxy-15-methyl-2-oxo-11-(pyren-1-yl)-10-oxa-15-azatetracyclo[...] () features a pyren-1-yl group and a tetracyclic framework. The extended π-system of pyrene enhances fluorescence properties, while the tetracyclic structure increases molecular complexity and steric hindrance .- JAK2 Inhibitor Complex (): A diazatricyclo[...]hexaene derivative with a triazole-pyrrolidinyl substituent exhibits kinase inhibitory activity.
Data Tables
Table 1: Structural and Physicochemical Comparison
*Estimated based on structural analogy to .
Biological Activity
The compound 9-(naphthalen-1-yl)-9-azatricyclo[9.4.0.0^{2,7}]pentadeca-1(11),2(7),3,5,12,14-hexaene-8,10-dione is a complex organic molecule with significant potential in pharmacology due to its unique structural features. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Structural Characteristics
The compound features a tricyclic structure characterized by:
- Aromatic rings : The presence of naphthalene contributes to its electronic properties.
- Functional groups : The dione functional groups enhance its reactivity and interaction with biological targets.
Research indicates that the biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Binding : It has the potential to bind to various receptors, modulating their activity and influencing cellular responses.
- Antimicrobial Activity : Preliminary studies suggest it may exhibit antibacterial properties against certain Gram-positive and Gram-negative bacteria.
Biological Activity Overview
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of the compound against various bacterial strains. Results indicated significant antibacterial activity against S. aureus and Pseudomonas aeruginosa, suggesting its potential as a therapeutic agent in treating bacterial infections.
Study 2: Enzyme Interaction
Another investigation focused on the interaction with phospholipase A2. The compound demonstrated effective inhibition, which could lead to reduced inflammation in pathological conditions associated with excessive phospholipid accumulation.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 8-(methylsulfanyl)-9-azatricyclo[9.4.0.0]pentadeca-1(11),2(7),3,5,12,14-heptaene | Similar tricyclic structure; different substituents | Antimicrobial and anti-inflammatory properties |
| 9-oxatricyclo[9.4.0.0]pentadeca-1(15),2,4,6,11,13-hexaene-8,10-dione | Structural variations with oxygen functionality | Varying degrees of enzyme inhibition |
Q & A
Q. What are the established synthetic methodologies for this compound, and how do reaction conditions influence yield?
The synthesis typically involves multi-step condensation reactions. For example, spirocyclic intermediates (e.g., 2-oxa-spiro[3.4]octane-1,3-dione) can react with naphthyl-substituted amines under controlled conditions. Key steps include:
- Condensation : Use of aldehydes (e.g., benzothiazol-2-yl derivatives) in anhydrous solvents like THF or DMF .
- Cyclization : Acid or base catalysis to form the tricyclic core, monitored by TLC .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) improves yield (reported ~45-60%) . Yield optimization requires precise temperature control (70-90°C) and inert atmospheres to prevent oxidation .
Q. Which spectroscopic and analytical techniques are critical for confirming structural integrity?
A combination of methods ensures accurate characterization:
- NMR : ¹H/¹³C NMR identifies proton environments and confirms naphthyl substitution (δ 7.2-8.5 ppm for aromatic protons) .
- IR : Stretching frequencies (e.g., C=O at ~1700 cm⁻¹, C-N at ~1250 cm⁻¹) validate functional groups .
- Elemental Analysis : Matches experimental and theoretical C/H/N ratios (e.g., ±0.3% deviation) .
- UV-Vis : Absorption maxima (e.g., λ ~300 nm) correlate with extended π-conjugation .
Q. How does the tricyclic framework and naphthyl substitution affect electronic configuration and reactivity?
The rigid tricyclic core enhances planarity, promoting π-π stacking (evidenced by bathochromic shifts in UV-Vis) . The naphthyl group introduces steric bulk, reducing electrophilic substitution rates but stabilizing charge-transfer complexes. Reactivity studies show preferential attack at the ketone oxygen (C=O) in nucleophilic additions .
Advanced Research Questions
Q. How can researchers address discrepancies between theoretical and experimental spectral data during structural validation?
Contradictions often arise from dynamic effects (e.g., tautomerism) or crystal packing. Strategies include:
- DFT Calculations : Compare experimental ¹³C NMR shifts with computed values (B3LYP/6-31G* basis set) to identify tautomeric forms .
- X-ray Crystallography : Resolve ambiguities in bond lengths/angles (e.g., C-N vs. C-O distances) .
- Variable-Temperature NMR : Detect conformational flexibility (e.g., coalescence of proton signals at elevated temperatures) .
Q. What advanced computational modeling approaches are suitable for predicting supramolecular interactions?
- Molecular Dynamics (MD) : Simulate solvent effects on aggregation (e.g., chloroform vs. DMSO) .
- Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., C-H···O vs. π-π interactions) using CrystalExplorer .
- Docking Studies : Predict binding affinities with biological targets (e.g., enzymes with hydrophobic pockets) .
Q. What strategies mitigate competing side reactions in multi-step synthesis?
- Protecting Groups : Temporarily shield reactive ketones (e.g., using trimethylsilyl chloride) during amine coupling .
- Low-Temperature Quenching : Halt intermediates (e.g., enolates) before undesired dimerization .
- Solvent Screening : Polar aprotic solvents (e.g., DMF) reduce byproduct formation vs. THF .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
